2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
2-[(1-ethylpyrrolidin-2-yl)methylamino]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-2-16-8-4-5-10(16)9-15-12-11(13(17)18)6-3-7-14-12/h3,6-7,10H,2,4-5,8-9H2,1H3,(H,14,15)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSWCAYUTZUINK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-cyanopyridine, the carboxylic acid group can be introduced via hydrolysis.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine, such as 1-ethylpyrrolidine.
Coupling Reaction: The final step involves coupling the pyridine derivative with the ethylpyrrolidine moiety under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the carboxylic acid group can undergo esterification or amidation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives or amides.
Scientific Research Applications
2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Industrial Applications: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylpyrrolidine moiety may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Structural Features and Functional Groups
The compound’s key structural elements include:
- 1-Ethylpyrrolidin-2-ylmethylamino group: Introduces a tertiary amine with a cyclic substituent, likely influencing lipophilicity and membrane permeability.
Table 1: Structural Comparison with Analogs
Commercial and Research Status
Biological Activity
2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid is a novel compound that combines a pyridine ring with an ethylpyrrolidine substituent and a carboxylic acid group. This unique structure suggests potential biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, including its synthesis, potential therapeutic effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C₁₄H₁₈N₂O₂. The compound features:
- A pyridine ring which is known for its role in various biological activities.
- An ethylpyrrolidine moiety that enhances solubility and bioavailability.
- A carboxylic acid group that may facilitate interactions with biological targets.
Biological Activity
Research indicates that compounds containing pyridine and pyrrolidine structures often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS) stimulant effects. The unique combination of functional groups in this compound may confer distinct pharmacological properties.
Potential Therapeutic Applications
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties. The presence of the pyridine ring may enhance interaction with microbial targets.
- CNS Effects : Pyrrolidine derivatives are often explored for their CNS stimulant effects, suggesting potential applications in treating neurological disorders.
- Anti-inflammatory Properties : The carboxylic acid group could play a role in modulating inflammatory responses.
Synthesis Pathways
The synthesis of this compound can be achieved through various methods. For example:
- Reagents Used : Ethyl chloroformate, triethylamine, and acetone are commonly used in the synthesis process.
- General Reaction Conditions : The reaction typically involves cooling the reagents, followed by controlled addition and stirring at specific temperatures to promote reaction completion.
Q & A
Basic: What synthetic strategies are recommended for preparing 2-{[(1-Ethylpyrrolidin-2-yl)methyl]amino}pyridine-3-carboxylic acid, and how can reaction conditions be optimized?
Answer:
- Key Steps :
- Amide Coupling : React 3-pyridinecarboxylic acid derivatives (e.g., ethyl ester precursors) with (1-ethylpyrrolidin-2-yl)methylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond .
- Hydrolysis : Convert ester intermediates (e.g., ethyl ester) to the carboxylic acid using aqueous NaOH or LiOH under reflux .
- Optimization :
- Yield/Purity : Target >90% purity via recrystallization (solvent: ethanol/water) .
Advanced: How can researchers resolve contradictions in reported biological activities of pyrrolidine-pyridine derivatives across studies?
Answer:
- Methodological Scrutiny :
- Data Harmonization :
- Replicate assays under standardized conditions (e.g., 37°C, pH 7.4) .
- Use positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
- Structural Elucidation :
- Crystallography : Single-crystal X-ray diffraction for absolute stereochemistry confirmation (e.g., as applied in ) .
Advanced: How can enantiomeric separation be achieved for chiral analogs of this compound?
Answer:
- Chiral Chromatography :
- Use Chiralpak® IA/IC columns with hexane/isopropanol (90:10) for baseline resolution of enantiomers .
- Optimize flow rate (1.0 mL/min) and column temperature (25°C) to enhance separation efficiency .
- Dynamic Resolution :
- Employ enzymatic kinetic resolution (e.g., lipase-catalyzed acyl transfer) to isolate desired (R)- or (S)-enantiomers .
Basic: What stability tests are essential for this compound under physiological conditions?
Answer:
- Accelerated Stability Studies :
- pH Stability : Incubate in buffers (pH 1–9, 37°C) for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability : Store at 40°C/75% RH for 4 weeks; assess appearance and potency changes .
- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) to identify protective storage needs .
Advanced: How can computational modeling predict target interactions for SAR studies?
Answer:
- In Silico Workflow :
- Docking : Use AutoDock Vina to model binding poses with target enzymes (e.g., kinases or GPCRs) .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and hydrogen-bond interactions .
- QSAR : Develop regression models using descriptors (e.g., logP, polar surface area) to optimize activity .
Basic: What are the spectroscopic signatures of key functional groups in this compound?
Answer:
- FT-IR :
- Carboxylic acid: Broad O-H stretch (~2500–3000 cm⁻¹), C=O (~1700 cm⁻¹) .
- Pyrrolidine: C-N stretch (~1250 cm⁻¹), CH₂ bends (~1450 cm⁻¹) .
- UV-Vis : Pyridine ring π→π* transitions (~260 nm, ε > 10⁴ L·mol⁻¹·cm⁻¹) .
Advanced: How to address discrepancies in reported melting points or solubility data?
Answer:
- Reproducibility Checks :
- Polymorph Screening : Conduct high-throughput crystallization trials to identify stable forms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
